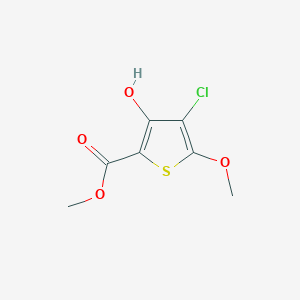

Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO4S/c1-11-6(10)5-4(9)3(8)7(12-2)13-5/h9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCXCLUOINPJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(S1)C(=O)OC)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716090 | |

| Record name | Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95201-98-2 | |

| Record name | Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylic Acid

One of the primary methods involves the esterification of the corresponding carboxylic acid precursor:

- Reaction : 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylic acid is reacted with methanol.

- Catalyst : Strong acid catalysts such as sulfuric acid are used to promote esterification.

- Conditions : Reflux conditions ensure complete conversion to the methyl ester.

- Purification : The product is purified by recrystallization or chromatography to achieve high purity.

This method is widely used both in laboratory and industrial scales due to its simplicity and efficiency.

Chlorination via Catalytic Activation

Chlorination at the 4-position is a critical step and can be achieved through:

- Catalyst Activation : Using iron powder or iron(III) chloride as catalysts activated by chlorine gas.

- Reaction Conditions : Chlorine gas is passed through a solution of 2-carboxylate methyl-3-sulfonylchlorothiophene in organic solvents like dichloromethane or chloroform.

- Temperature Control : The reaction temperature is maintained between 10–50°C to control selectivity and yield.

- Post-Treatment : The reaction mixture is filtered, washed with sodium bicarbonate solution, dried, and then crystallized from isopropyl ether at low temperature to isolate the chlorinated product.

This chlorination method ensures selective substitution and high yield of the 4-chloro derivative.

Multi-Step Synthetic Route Summary

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of thiophene core with sulfonyl chloride group | Starting thiophene derivatives, sulfonyl chlorides | Thiophene intermediate with reactive sulfonyl chloride |

| 2 | Chlorination at position 4 | Chlorine gas, iron powder catalyst, dichloromethane solvent, 20-30°C | 4-chloro-2-carboxylate methyl-3-sulfonylchlorothiophene |

| 3 | Amination (optional for derivatives) | Methylamine aqueous solution, room temperature | 5-chloro-2-carboxylate-3-methylaminosulfonylthiophene |

| 4 | Esterification | Methanol, sulfuric acid catalyst, reflux | Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate |

This sequence highlights the critical steps and conditions for the preparation of the target compound or its derivatives.

Reaction Analysis and Optimization

- Catalyst Activation : The use of iron powder or iron(III) chloride activated by chlorine gas is crucial for efficient chlorination, providing high selectivity for the 4-position substitution.

- Solvent Choice : Dichloromethane and chloroform are preferred solvents due to their ability to dissolve reactants and maintain reaction control.

- Temperature Control : Maintaining moderate temperatures (10–50°C) avoids over-chlorination or decomposition.

- Purification Techniques : Filtration, washing with sodium bicarbonate, drying with anhydrous sodium sulfate, and crystallization at low temperatures ensure high purity and yield.

Research Findings on Preparation Efficiency

- The esterification step typically achieves high yields (>80%) under reflux with acid catalysis.

- Chlorination reactions under catalytic activation yield the chlorinated intermediate with yields often exceeding 75%, depending on reaction time and chlorine gas flow.

- The overall synthesis is scalable and adaptable to industrial production with continuous flow reactors enhancing throughput and safety.

Summary Table of Preparation Methods

| Preparation Step | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | Methanol, sulfuric acid | Reflux, several hours | 80-90 | Classic acid-catalyzed esterification |

| Chlorination | Chlorine gas, iron powder or FeCl3 | 10-50°C, organic solvent | 70-85 | Catalyst activation critical for selectivity |

| Amination (derivative step) | Methylamine solution | Room temperature | 75-80 | Optional for sulfonyl amine derivatives |

| Purification | Filtration, recrystallization | Low temperature crystallization | N/A | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 4-chloro-3-oxo-5-methoxythiophene-2-carboxylate.

Reduction: Formation of 4-chloro-3-hydroxy-5-methoxythiophene-2-methanol.

Substitution: Formation of 4-substituted-3-hydroxy-5-methoxythiophene-2-carboxylate derivatives.

Scientific Research Applications

Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, physical, and functional differences between Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate and analogous thiophene derivatives:

Key Observations:

Substituent Effects on Reactivity and Solubility :

- The methoxy group (OCH₃) in the target compound enhances polarity compared to the methylsulfanyl (SCH₃) analog, which increases lipophilicity (XLogP3: 3.5) .

- Chlorosulfonyl (ClSO₂) groups () introduce strong electron-withdrawing effects, making the compound more reactive in substitution reactions than the hydroxyl-containing target .

Hydrogen-Bonding and Crystallization :

- The hydroxyl group in the target compound facilitates hydrogen bonding, critical for crystal packing and solubility in polar solvents . This contrasts with Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate (), where acetamido and ester groups dominate intermolecular interactions, leading to distinct crystalline architectures .

Biological and Industrial Applications: Amino-substituted derivatives (e.g., –15) are prioritized in drug discovery due to their ability to form hydrogen bonds with biological targets . Benzothiophene analogs () exhibit enhanced UV absorption, making them suitable for optoelectronic applications .

Research Findings and Trends

- Synthetic Utility : The target compound’s hydroxyl and methoxy groups allow regioselective modifications, such as etherification or ester hydrolysis, to generate bioactive molecules .

- Safety Considerations : Compounds with chlorosulfonyl groups () require stringent handling due to their corrosive nature, whereas the target compound’s safety profile is more favorable .

- Emerging Applications: Thiophene derivatives with amino or benzannulated structures (–15) are gaining traction in materials science, particularly in organic electronics and sensors .

Biological Activity

Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate (CAS No. 95201-98-2) is an organic compound notable for its unique thiophene structure and various functional groups, including a chloro group, a hydroxy group, and a methoxy group. These features contribute to its diverse biological activities and potential applications in medicinal chemistry and other fields.

- Molecular Formula : C₇H₇ClO₄S

- Molecular Weight : 222.646 g/mol

- Structure : The compound contains a five-membered aromatic thiophene ring, which is essential for its chemical reactivity and biological interactions.

Biological Activities

This compound exhibits several biological activities, which are summarized below:

- Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.

- Anticancer Potential : The compound has been investigated for its anticancer effects, particularly in inhibiting the growth of various cancer cell lines. Studies suggest that it may interfere with cellular mechanisms that promote tumor growth.

- Enzyme Inhibition : Interaction studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to involve:

- Binding Affinity : The compound's functional groups allow it to interact with various biological targets, including receptors and enzymes.

- Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, enhancing its bioavailability and efficacy in biological systems.

Research Findings

Recent studies have focused on understanding the pharmacological profiles of this compound. Notable findings include:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against several bacterial strains | |

| Anticancer | Inhibits growth in specific cancer cell lines | |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal explored the effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.

- Antimicrobial Efficacy : Another research project assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones, indicating effective antimicrobial action.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Thiophene Ring : Initial steps involve the synthesis of the thiophene core, followed by the introduction of functional groups.

- Esterification : The final product is obtained through esterification reactions that yield the carboxylate structure.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, such as cyclization of substituted thiophene precursors followed by functional group modifications. For example, similar compounds (e.g., ethyl 5-(4-chlorophenyl)thiophene-2-carboxylates) are synthesized via condensation of chlorophenyl acetonitriles with ethyl cyanoacetate, followed by cyclization using sulfur donors in polar solvents like DMF .

- Optimization : Adjust reaction temperature (80–100°C), solvent polarity, and catalyst (e.g., piperidine for Knoevenagel condensations). Monitor purity via TLC and optimize column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy, chloro, and hydroxy groups).

- IR : Identify carbonyl (C=O, ~1700 cm) and hydroxyl (O–H, ~3200 cm) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. How can purification challenges be addressed for this compound?

- Methods : Use recrystallization (ethanol/water mixtures) for bulk impurities. For stereochemical purity, employ preparative HPLC with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. What crystallographic strategies resolve disorder or twinning in the crystal structure of this compound?

- Tools : Use SHELXL for refinement, which handles twinned data via HKLF 5 format. For disorder, apply PART instructions and isotropic displacement parameter (ADP) constraints .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight disordered regions. Hydrogen bonding can be analyzed using Mercury or PLATON .

Q. How can hydrogen-bonding networks be systematically analyzed using graph set theory?

- Approach : Apply Etter’s graph set notation (e.g., , ) to categorize chains, rings, or intramolecular interactions. Use CrystalExplorer or ToposPro to generate interaction maps .

Q. What computational methods predict the compound’s electronic properties and reactivity?

- DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential (ESP) surfaces using Gaussian or ORCA. Compare with experimental UV-Vis and cyclic voltammetry data .

Q. How are contradictions in XRD and spectroscopic data resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.